3-methoxy-N'-(2-thiophen-2-ylacetyl)benzohydrazide
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Overview
Description
3-Methoxy-N’-(2-thiophen-2-ylacetyl)benzohydrazide is a hydrazone derivative known for its potential biological activities. Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones. This particular compound features a methoxy group, a thiophene ring, and a benzohydrazide moiety, making it a versatile molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N’-(2-thiophen-2-ylacetyl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazide with 2-thiophen-2-ylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N’-(2-thiophen-2-ylacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
3-Methoxy-N’-(2-thiophen-2-ylacetyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N’-(2-thiophen-2-ylacetyl)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The hydrazone moiety can also participate in hydrogen bonding and other interactions with biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide
- 3-Methoxy-N’-(2,4-dichlorobenzylidene)benzohydrazide
- 4-(tBu)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
3-Methoxy-N’-(2-thiophen-2-ylacetyl)benzohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and studying its interactions with biological systems.
Properties
IUPAC Name |
3-methoxy-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)14(18)16-15-13(17)9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQGUABBJJOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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